3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid
Description
3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid is a synthetic amino acid derivative featuring a pyrrolidine ring substituted with an acetyl group at the 1-position and an amino-propanoic acid moiety at the 3-position. The acetylated pyrrolidine group may confer enhanced metabolic stability and modulate target binding compared to other substituents.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-[(1-acetylpyrrolidin-3-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)11-5-3-8(6-11)10-4-2-9(13)14/h8,10H,2-6H2,1H3,(H,13,14) |
InChI Key |
JCJIBGSEOPMHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C1)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid typically involves the reaction of 3-aminopropanoic acid with 1-acetylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using techniques such as recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Antimicrobial Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit broad-spectrum activity against ESKAPE pathogens, including multidrug-resistant strains, likely due to interference with amino acid metabolism in bacteria .
- Anticancer Potential: Derivatives with aromatic substitutions (e.g., 4-hydroxyphenyl) show cytotoxicity via antioxidant mechanisms, as evidenced by DPPH radical scavenging assays (IC₅₀ values: 10–50 μM) .
- Synthetic Flexibility: The amino-propanoic acid backbone allows diverse substitutions (e.g., sulfamoyl, acetyl-pyrrolidine), enabling tailored pharmacokinetic properties .
Pharmacokinetic and Pharmacodynamic Differences
- Metabolic Stability: Acetylated pyrrolidine in 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid may reduce enzymatic degradation compared to unprotected amines (e.g., tert-Boc derivatives in ).
- Solubility : Hydroxyphenyl derivatives (logP ~1.5) are more hydrophilic than pyridine-containing analogs (logP ~2.0), impacting bioavailability .
- Target Selectivity : Fluorophenyl and sulfamoyl groups enhance binding to specific targets (e.g., LRRK2 kinase in ), whereas acetyl-pyrrolidine may favor interactions with eukaryotic proteases or transporters.
Research Findings and Limitations
Antimicrobial Activity
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrated MIC values of 4–32 μg/mL against Staphylococcus aureus and Candida albicans, outperforming naphthoquinone-amino acid hybrids .
- Limitation : Most studies focus on in vitro models; in vivo efficacy and toxicity data are lacking .
Anticancer and Antioxidant Activity
Biological Activity
3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its synthesis, biological mechanisms, and relevant research findings.
The molecular formula of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid is , with a molecular weight of 199.25 g/mol. The compound features an acetylpyrrolidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid |
| CAS Number | Not specified |
Synthesis
Synthesis methods for 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid typically involve acylation reactions of pyrrolidine derivatives. These methods have been optimized to enhance yield and purity, focusing on the reaction conditions that favor the formation of the desired product while minimizing side reactions.
Biological Activity
The biological activity of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid has been investigated in various studies, revealing several key areas of interest:
The compound's mechanism involves interaction with specific biological targets, including enzymes and receptors related to neurotransmission and metabolic pathways. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds, influencing protein-ligand interactions.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Neuroprotective effects: Potential modulation of neurotransmitter systems.
- Antimicrobial properties: In vitro studies suggest activity against certain bacterial strains.
- Anti-inflammatory effects: Preliminary data indicate a reduction in inflammatory markers in cell culture models.
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid on neuronal cell lines subjected to oxidative stress. Results showed a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Activity : In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating promising antimicrobial properties.
Research Findings
Recent literature highlights various aspects of the compound's biological activity:
- Aza-amino Acid Scan : Research involving aza-amino acids has shown that modifications to the structure can lead to enhanced biological activity, particularly in peptide analogs designed for specific receptor interactions .
- Vibrational Studies : Spectroscopic studies have provided insights into the conformational dynamics of the compound, which may correlate with its biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
